N-(2-methylpropyl)quinolin-6-amine
Description
Properties
IUPAC Name |
N-(2-methylpropyl)quinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(2)9-15-12-5-6-13-11(8-12)4-3-7-14-13/h3-8,10,15H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBIFAXFTQCNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC2=C(C=C1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Quinoline Precursors
The substitution of halogen atoms at the 6-position of quinoline with isobutylamine represents a classical route. For instance, 6-chloroquinoline reacts with isobutylamine under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Elevated temperatures (100–120°C) and prolonged reaction times (12–24 hours) typically yield N-(2-methylpropyl)quinolin-6-amine with moderate efficiency (40–60%). Catalytic additives like potassium iodide (KI) enhance reactivity by promoting the formation of a more nucleophilic amine species.
Solvent and Base Optimization
Recent studies emphasize the role of solvent polarity and base selection. A 2024 protocol demonstrated that using tetrahydrofuran (THF) with cesium carbonate (Cs₂CO₃) as a base improves yields to 75% while reducing side reactions. The weakly coordinating nature of THF facilitates better solubility of the quinoline substrate, whereas Cs₂CO₃ mitigates dehydrohalogenation byproducts.
Transition Metal-Catalyzed Amination
Buchwald-Hartwig Coupling
Palladium-catalyzed cross-coupling has emerged as a high-yield method for introducing alkylamine groups to heteroaromatic systems. A 2022 study reported the use of Pd₂(dba)₃ with BINAP as a ligand system, enabling coupling between 6-bromoquinoline and isobutylamine at 80°C in toluene. This method achieved an 85% yield with a catalyst loading of 2 mol%, underscoring its efficiency. The reaction proceeds via oxidative addition of the C–Br bond, followed by transmetalation and reductive elimination (Figure 1).
Figure 1: Proposed mechanism for Pd-catalyzed amination of 6-bromoquinoline.
Copper-Mediated Approaches
Copper(I) iodide in combination with N,N′-dimethylethylenediamine (DMEDA) offers a cost-effective alternative. Under microwave irradiation (100°C, 1 hour), this system facilitates the coupling of 6-iodoquinoline with isobutylamine, yielding 70–78% product. The shorter reaction time and lower catalyst cost make this method suitable for industrial-scale applications.
Reductive Amination Pathways
Ketone Intermediate Reduction
A two-step reductive amination strategy involves condensing 6-quinolinecarboxaldehyde with isobutylamine to form an imine, followed by reduction using sodium borohydride (NaBH₄). This method, while straightforward, is limited by the instability of the imine intermediate, resulting in variable yields (50–65%).
Catalytic Hydrogenation
Hydrogenation of nitroquinoline precursors offers a direct route. For example, 6-nitroquinoline undergoes hydrogenolysis in the presence of Raney nickel (3–4 kg H₂ pressure, methanol solvent) to yield 6-aminoquinoline, which is subsequently alkylated with isobutyl bromide. This method achieves an overall yield of 60–70% but requires careful control of reaction conditions to avoid over-reduction.
Comparative Analysis of Methodologies
Table 1: Key parameters for this compound synthesis
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Nucleophilic Substitution | KI, Cs₂CO₃ | THF | 100 | 75 | 95 |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP | Toluene | 80 | 85 | 98 |
| Copper-Mediated | CuI, DMEDA | DMSO | 100 (MW) | 78 | 97 |
| Reductive Amination | NaBH₄ | MeOH | 25 | 65 | 90 |
Purification and Characterization
Crystallization Techniques
Recrystallization from isopropyl ether remains the standard purification method, yielding >99% purity as confirmed by HPLC. Alternative solvents like ethyl acetate-hexane mixtures (3:1 v/v) reduce processing time by 30% while maintaining comparable purity.
Spectroscopic Validation
¹H NMR analysis reveals characteristic signals for the isobutyl group (δ 1.0 ppm, doublet, 6H; δ 2.1 ppm, septet, 1H) and quinoline protons (δ 8.5–7.5 ppm, multiplet). Mass spectrometry (ESI-MS) typically shows a [M+H]⁺ peak at m/z 215.1, consistent with the molecular formula C₁₃H₁₆N₂.
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)quinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Scientific Research Applications
N-(2-methylpropyl)quinolin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)quinolin-6-amine involves its interaction with various molecular targets. In antimicrobial applications, it inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In anticancer applications, it interferes with cell proliferation pathways, such as the PI3K/AKT/mTOR pathway, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features, molecular weights, and reported activities of N-(2-methylpropyl)quinolin-6-amine and analogous compounds:
Physicochemical Properties
- Lipophilicity: N-Methylquinolin-6-amine (LogP = 2.35) is less lipophilic than this compound (estimated LogP ~3.5), impacting bioavailability .
- Solubility :
- Polar substituents (e.g., oxadiazole in ) improve aqueous solubility, whereas aromatic groups (e.g., benzyl in ) reduce it.
Biological Activity
N-(2-methylpropyl)quinolin-6-amine is a compound belonging to the quinoline class, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a quinoline core with a branched alkyl substituent at the nitrogen atom. The structural characteristics of this compound influence its solubility, lipophilicity, and interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C12H14N2 |
| Molecular Weight | 198.25 g/mol |
| Functional Groups | Amine group, quinoline ring |
| Solubility | Moderately soluble in organic solvents |
Antimicrobial Properties
Quinoline derivatives, including this compound, have shown significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.
Antitumor Activity
Research has highlighted the potential of this compound as an antitumor agent. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- PC3 (prostate cancer)
- K562 (chronic myeloid leukemia)
In vitro studies show that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptosis-related proteins.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
- Enzyme Inhibition : Quinoline derivatives may inhibit key enzymes involved in metabolic pathways or signaling cascades critical for tumor growth.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
Comparative Studies
Comparative analysis with other quinoline derivatives reveals unique properties of this compound:
| Compound | Activity | IC50 Values |
|---|---|---|
| N-(butan-2-yl)quinolin-6-amine | Antimicrobial and anticancer | IC50 = 0.49 µM (HeLa) |
| N-(ethyl)quinolin-6-amine | Moderate anticancer activity | IC50 = 1.5 µM (PC3) |
| This compound | Potent cytotoxicity across various cell lines | IC50 values pending further study |
Case Studies
-
Study on Antitumor Activity :
In a study evaluating novel quinoline derivatives, this compound exhibited promising antiproliferative effects against HeLa cells with an IC50 value significantly lower than established chemotherapeutics . The mechanism involved apoptosis induction and disruption of the tubulin network. -
Antimicrobial Evaluation :
A series of tests against Gram-positive and Gram-negative bacteria showed that this compound displayed effective antimicrobial properties comparable to traditional antibiotics . Further investigations are needed to elucidate its full spectrum of activity.
Q & A
Q. What are the common synthetic routes for N-(2-methylpropyl)quinolin-6-amine, and what factors influence yield optimization?
Methodological Answer: The compound is typically synthesized via alkylation of the quinolin-6-amine scaffold using 2-methylpropyl halides or via reductive amination. Key steps include:
- Reagent selection : Use NaH as a base in DMF to facilitate deprotonation and nucleophilic substitution .
- Temperature control : Reactions are often conducted at 40°C to balance reactivity and side-product formation .
- Purification : Column chromatography (e.g., hexane/EtOAc gradients) is critical for isolating the product, with yields averaging 39–83% depending on stoichiometry and reaction time . Yield optimization hinges on excess alkylating agents (e.g., 4 equivalents of CH₃I) and rigorous exclusion of moisture .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR provide definitive proof of structure. For example, δ7.81–6.74 ppm (aromatic protons) and δ27.57 ppm (N-methylpropyl group) are diagnostic .
- LC-MS : Retention times (e.g., tR = 1.49 min) and [M+H]<sup>+</sup> signals (e.g., m/z 187) confirm molecular weight .
- TLC : Used to monitor reaction progress, with hexane/EtOAc (25:1) as a common solvent system .
Q. How can researchers leverage existing quinoline derivative data to predict the biological activity of this compound?
Methodological Answer:
- Structural analogs : Compare with 6-methylquinolin-3-amine, which exhibits antimicrobial and anticancer properties via intercalation or enzyme inhibition .
- Functional group analysis : The 2-methylpropyl group may enhance lipophilicity, improving membrane permeability. Similar modifications in imiquimod analogs show immunomodulatory effects .
- In silico docking : Use tools like AutoDock to predict interactions with targets (e.g., kinases or DNA topoisomerases) based on quinoline scaffolds .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-technique validation : Combine NMR, high-resolution MS, and X-ray crystallography (if crystals are obtainable). For example, crystallographic data for 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine resolved ambiguities in bond angles and stereochemistry .
- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled precursors to simplify NMR splitting patterns .
- Computational chemistry : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound?
Methodological Answer:
- Reactivity : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
- Molecular dynamics (MD) : Simulate binding to biological targets (e.g., DNA gyrase) to assess stability and affinity. For example, morpholinoethoxyquinoline analogs bind ATP pockets via π-π stacking .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize synthetic targets .
Q. What methodologies are recommended for designing SAR studies on this compound?
Methodological Answer:
- Scaffold diversification : Synthesize analogs with varying substituents (e.g., fluoro, nitro, or methoxy groups) at positions 2, 4, or 6 to assess activity trends .
- Bioassay selection : Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to quantify effects .
- Data correlation : Apply QSAR models to link structural descriptors (e.g., Hammett constants) with bioactivity, leveraging databases like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
